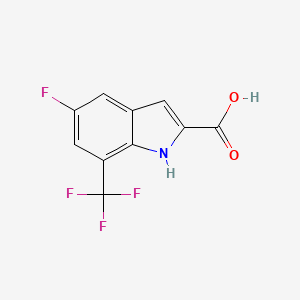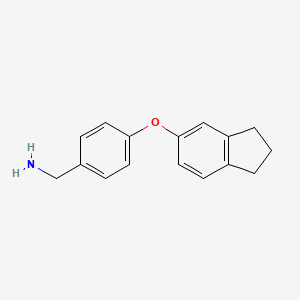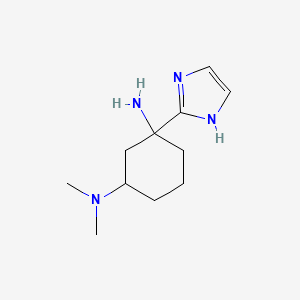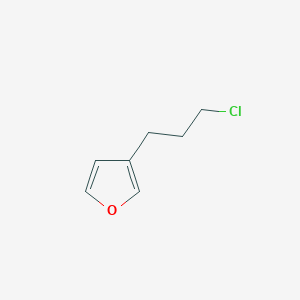
5-Fluoro-7-(trifluoromethyl)-1H-indole-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Fluoro-7-(trifluoromethyl)-1H-indole-2-carboxylic acid is a fluorinated indole derivative Fluorinated compounds are known for their unique properties, such as increased stability, lipophilicity, and biological activity
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Fluoro-7-(trifluoromethyl)-1H-indole-2-carboxylic acid typically involves the introduction of fluorine atoms into the indole ring. One common method is the nucleophilic substitution of hydrogen atoms with fluorine using reagents like Selectfluor or N-fluorobenzenesulfonimide (NFSI). The reaction conditions often include the use of polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) and temperatures ranging from room temperature to 100°C .
Industrial Production Methods
Industrial production of this compound may involve more scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions and yields. The use of automated systems and reactors can enhance the efficiency and safety of the production process .
Chemical Reactions Analysis
Types of Reactions
5-Fluoro-7-(trifluoromethyl)-1H-indole-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The compound can undergo nucleophilic substitution reactions, where the fluorine atoms can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in polar aprotic solvents.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted indole derivatives.
Scientific Research Applications
5-Fluoro-7-(trifluoromethyl)-1H-indole-2-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.
Biology: Studied for its potential as a bioactive molecule with antimicrobial or anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors or receptor modulators.
Industry: Utilized in the development of advanced materials, such as liquid crystals or fluorinated polymers.
Mechanism of Action
The mechanism of action of 5-Fluoro-7-(trifluoromethyl)-1H-indole-2-carboxylic acid involves its interaction with specific molecular targets. The fluorine atoms enhance the compound’s ability to interact with biological molecules, such as enzymes or receptors. This interaction can lead to the inhibition of enzyme activity or modulation of receptor function, resulting in various biological effects .
Comparison with Similar Compounds
Similar Compounds
- 5-Fluoroindole-2-carboxylic acid
- 7-(Trifluoromethyl)-1H-indole-2-carboxylic acid
- 5-Fluoro-1H-indole-2-carboxylic acid
Uniqueness
5-Fluoro-7-(trifluoromethyl)-1H-indole-2-carboxylic acid is unique due to the presence of both fluorine and trifluoromethyl groups. These groups confer enhanced stability, lipophilicity, and biological activity compared to similar compounds. The combination of these functional groups makes it a valuable compound for various applications in research and industry .
Properties
Molecular Formula |
C10H5F4NO2 |
|---|---|
Molecular Weight |
247.15 g/mol |
IUPAC Name |
5-fluoro-7-(trifluoromethyl)-1H-indole-2-carboxylic acid |
InChI |
InChI=1S/C10H5F4NO2/c11-5-1-4-2-7(9(16)17)15-8(4)6(3-5)10(12,13)14/h1-3,15H,(H,16,17) |
InChI Key |
WOAKROONIVGCBG-UHFFFAOYSA-N |
Canonical SMILES |
C1=C2C=C(NC2=C(C=C1F)C(F)(F)F)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![tert-Butyl 4-[2-formyl-3-(propan-2-yl)cyclopropyl]piperidine-1-carboxylate](/img/structure/B15257661.png)
![2-[(2-Methoxyethyl)amino]-5-(4-methoxyphenyl)benzonitrile](/img/structure/B15257666.png)
![2-amino-N-[1-(2,4-difluorophenyl)ethyl]-3-methylpentanamide](/img/structure/B15257674.png)
![Methyl {[3-methyl-5-(propan-2-yloxy)phenyl]carbamoyl}formate](/img/structure/B15257677.png)

![1-[1-(Aminomethyl)cyclopropyl]-2-methylcyclopentan-1-ol](/img/structure/B15257685.png)

![4-[1-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2,5-dimethyl-1H-pyrrol-3-yl]-1,3-thiazol-2-amine](/img/structure/B15257710.png)
![Methyl({[(3S)-piperidin-3-yl]methyl})amine](/img/structure/B15257716.png)
![N-[4-Amino-1-(thiophen-2-yl)butylidene]hydroxylamine](/img/structure/B15257723.png)

![tert-Butyl 1-(1-methyl-1H-pyrrol-3-yl)-2,6-diazaspiro[3.4]octane-6-carboxylate](/img/structure/B15257731.png)
![3-(Propan-2-YL)-1H-pyrazolo[3,4-B]pyridine-5-carbaldehyde](/img/structure/B15257737.png)
